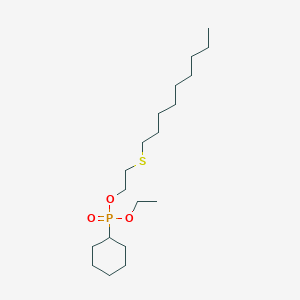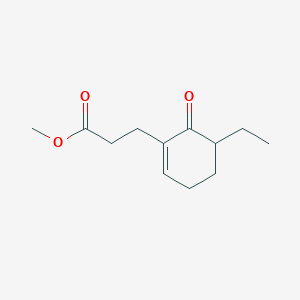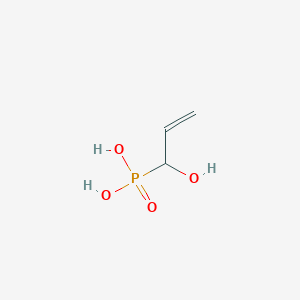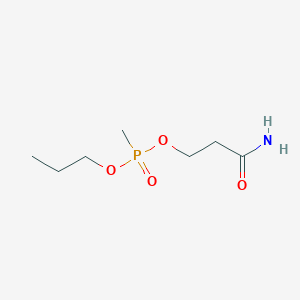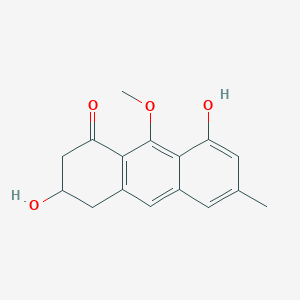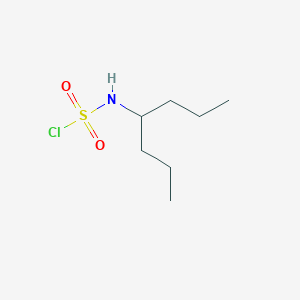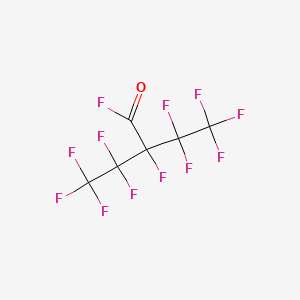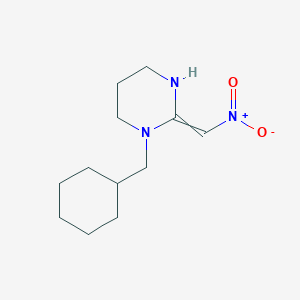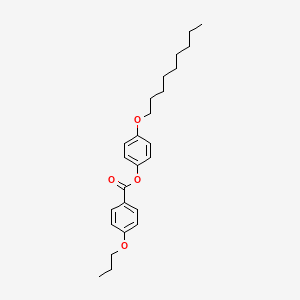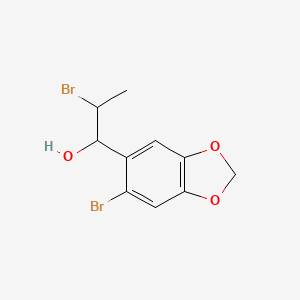
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is an organic compound that features a brominated benzodioxole ring attached to a bromopropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which is then subjected to further reactions to introduce the bromopropanol group .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dichloromethane .
Major Products
Major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol involves its interaction with various molecular targets. The bromine atoms and the benzodioxole ring can participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: Similar structure but with an ethanone group instead of propanol.
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl propionate: Similar structure but with a propionate ester group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Precursor in the synthesis of the target compound
Uniqueness
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is unique due to its dual bromination and the presence of both a benzodioxole ring and a propanol group, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
61051-20-5 |
|---|---|
Molekularformel |
C10H10Br2O3 |
Molekulargewicht |
337.99 g/mol |
IUPAC-Name |
2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H10Br2O3/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10,13H,4H2,1H3 |
InChI-Schlüssel |
ATLHCIZOBPXMBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC2=C(C=C1Br)OCO2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


